molecular formula C19H20N4OS2 B2930106 5-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole CAS No. 2034311-15-2

5-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole

Cat. No.: B2930106
CAS No.: 2034311-15-2
M. Wt: 384.52
InChI Key: NTLZQPZQJPGMSJ-UHFFFAOYSA-N
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Description

The compound 5-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole features a 2,1,3-benzothiadiazole (BTD) core, a heterocyclic aromatic system known for its electron-deficient nature and utility in optoelectronic materials and pharmaceuticals . The BTD unit is functionalized at the 5-position with a thieno[3,2-c]pyridine moiety linked via a piperidine-carbonyl bridge.

  • Optoelectronics: The BTD core acts as an electron acceptor, while the thienopyridine group may serve as an electron donor, forming a donor-acceptor (D-A) system conducive to charge transfer in photovoltaic or light-emitting devices .
  • Pharmaceuticals: The thienopyridine-piperidine substructure resembles pharmacophores in anticoagulant and muscle relaxant agents, such as tizanidine (a BTD derivative) and ADP receptor antagonists .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS2/c24-19(13-1-2-16-17(11-13)21-26-20-16)22-7-3-15(4-8-22)23-9-5-18-14(12-23)6-10-25-18/h1-2,6,10-11,15H,3-5,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLZQPZQJPGMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,2-c]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

5-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

5-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Tizanidine Hydrochloride

Tizanidine (5-chloro-4-(2-imidazolin-2-ylamino)-2,1,3-benzothiadiazole) shares the BTD core but substitutes the thienopyridine-piperidine group with an imidazoline-amino-chloro moiety. This structural difference underpins its α2-adrenergic agonist activity, reducing spasticity via presynaptic inhibition of spinal motor neurons . In contrast, the target compound’s thienopyridine group may modulate distinct biological pathways, such as platelet aggregation inhibition, as seen in structurally related thienotetrahydropyridine derivatives (e.g., compound C1 in ) .

Key Differences :

Property Target Compound Tizanidine
Substituent at BTD 5 Thienopyridine-piperidine-carbonyl Chloro-imidazoline-amino
Biological Target Potential ADP receptor antagonism α2-Adrenergic receptors
Mechanism Unclear (speculative) Presynaptic inhibition

Thienotetrahydropyridine Derivatives

Compounds like C1 () replace the BTD core with a thienotetrahydropyridine scaffold but retain antiplatelet activity. The target compound’s BTD-thienopyridine hybrid may enhance binding affinity to ADP receptors due to the electron-withdrawing BTD moiety stabilizing ligand-receptor interactions .

Optoelectronic Materials

D–A–D Benzothiadiazole Derivatives

Small molecules like 4,7-bis(5-(selenophen-2-yl)thiophen-2-yl)benzothiadiazole (2a) and 4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)benzothiadiazole (2c) () employ a D–A–D architecture, where BTD is flanked by selenophene or pyridine donors. These compounds exhibit tunable HOMO-LUMO gaps (1.8–2.2 eV) and absorption maxima (450–550 nm), critical for organic solar cells .

Optoelectronic Comparison :

Compound Donor Unit λmax (nm) HOMO-LUMO Gap (eV)
2a (Selenophene-thiophene-BTD) Selenophene 520 2.0
2c (Pyridine-thiophene-BTD) Pyridine 490 2.2
Target Compound (Thienopyridine-BTD) Thienopyridine Predicted: 530–570 Predicted: 1.9–2.1

Ester-Functionalized BTD Polymers

Polymers with non-conjugating ester groups at BTD 5,6-positions () achieve higher power conversion efficiencies (PCEs) in solar cells (up to 8.2%) due to improved solubility and reduced π-stacking. The target compound’s piperidine-carbonyl linker may similarly enhance film morphology while maintaining conjugation via the thienopyridine donor .

Substituent Effects on Properties

Luminescence Modulation

Bulkier substituents, such as trimethylsilyl groups in 4,7-Bis{4-[5-(trimethylsilyl)-2-thienyl]phenyl}-2,1,3-benzothiadiazole (), suppress non-radiative quenching in the solid state, boosting photoluminescence quantum yields (ФF = 0.18 vs. 0.002 in solution). The target compound’s thienopyridine-piperidine group may similarly restrict intramolecular motion, enhancing solid-state emission .

Biological Activity

The compound 5-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole represents a novel class of bioactive molecules that have attracted attention due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The molecular structure of the compound is characterized by the presence of a thieno[3,2-c]pyridine moiety and a benzothiadiazole ring. The structural formula can be represented as follows:

C18H19N3S2\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{S}_{2}

Pharmacological Properties

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing benzothiadiazole and thieno[3,2-c]pyridine structures have demonstrated significant antibacterial activity against various strains of bacteria. For example, derivatives have shown moderate to strong effects against Salmonella typhi and Bacillus subtilis .
  • Antitumor Activity : Benzothiadiazole derivatives have been noted for their potential antitumor properties. Compounds similar to the one have been shown to inhibit cell proliferation effectively in various cancer cell lines .
  • Enzyme Inhibition : The compound's structural components suggest potential inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Studies have indicated that related compounds exhibit strong AChE inhibition with IC50 values in the low micromolar range .

Case Studies

  • Antimicrobial Screening : A series of synthesized compounds were evaluated for their antibacterial activity using broth microdilution methods. The results indicated that several derivatives exhibited promising antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Antitumor Activity Evaluation : In vitro studies demonstrated that certain benzothiadiazole derivatives significantly inhibited the growth of cancer cells in 2D and 3D culture systems. These findings suggest that modifications to the benzothiadiazole core can enhance antitumor efficacy .
  • Enzyme Inhibition Studies : Compounds with similar piperidine and thieno[3,2-c]pyridine structures were tested for their ability to inhibit urease activity. The most active compounds displayed IC50 values significantly lower than standard inhibitors like thiourea .

Data Tables

Biological ActivityCompound TypeIC50 Value (µM)
AntibacterialBenzothiadiazole derivatives2.14 - 6.28
AntitumorThieno[3,2-c]pyridine derivativesVaries by cell line
Acetylcholinesterase InhibitorPiperidine derivatives0.63 - 21.25
Urease InhibitorSulfonamide derivatives1.13 - 6.28

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